![molecular formula C12H13N5O2S B11052633 3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11052633.png)

3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amin ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Triazol- und Thiadiazinringen kombiniert. Diese Verbindung ist aufgrund ihrer potenziellen pharmakologischen Aktivitäten von großem Interesse, darunter Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine übliche Methode umfasst die Reaktion von 3,4-Dimethoxybenzaldehyd mit Thiosemicarbazid unter Bildung eines Thiosemicarbazon-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit Hydrazinhydrat und Schwefelkohlenstoff cyclisiert, um die gewünschte Triazolothiadiazinverbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Auswahl des Lösungsmittels, die Temperaturkontrolle und die Reinigungsschritte sind entscheidend, um in industriellen Umgebungen eine hohe Reinheit und Effizienz zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure bei Raumtemperatur.

Reduktion: Natriumborhydrid in Methanol bei 0-5°C.

Substitution: Halogenierte Reagenzien in Gegenwart einer Base wie Kaliumcarbonat in DMF (Dimethylformamid) bei erhöhten Temperaturen.

Hauptprodukte

Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.

Reduktion: Bildung reduzierter Triazolothiadiazin-Derivate.

Substitution: Bildung substituierter Triazolothiadiazin-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden .

Biologie

Biologisch hat sich 3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amin als vielversprechendes antimikrobielles und Antikrebsmittel erwiesen. Es kann das Wachstum verschiedener bakterieller und Pilzstämme hemmen und hat zytotoxische Wirkungen gegenüber Krebszelllinien gezeigt .

Medizin

In der Medizin wird diese Verbindung auf ihr Potenzial als Therapeutikum untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten .

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhter Stabilität oder Reaktivität. Sie kann auch bei der Produktion von Agrochemikalien und Pharmazeutika eingesetzt werden .

Wirkmechanismus

Der Wirkmechanismus von 3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielmolekülen. Es kann Enzyme wie Carboanhydrase und Cholinesterase hemmen, was zur Störung essentieller biologischer Prozesse führt. Zusätzlich kann es Apoptose in Krebszellen induzieren, indem es Caspasen und andere apoptotische Signalwege aktiviert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate and carbon disulfide to yield the desired triazolothiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving high purity and efficiency in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Halogenated reagents in the presence of a base like potassium carbonate in DMF (dimethylformamide) at elevated temperatures.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced triazolothiadiazine derivatives.

Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, 3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has shown promise as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has demonstrated cytotoxic effects against cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to disruption of essential biological processes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate: Diese Verbindungen teilen sich einen ähnlichen Kernstruktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten führt.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepin: Diese Verbindung hat einen ähnlichen Triazol-Thiadiazin-Kern, jedoch mit einem zusätzlichen Ring, der ihre chemischen und biologischen Eigenschaften verändern kann.

Einzigartigkeit

3-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das sein pharmakologisches Profil verbessert. Das Vorhandensein der 3,4-Dimethoxyphenylgruppe trägt zu ihrer erhöhten Lipophilie und ihrem Potenzial für das Überqueren biologischer Membranen bei, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .

Eigenschaften

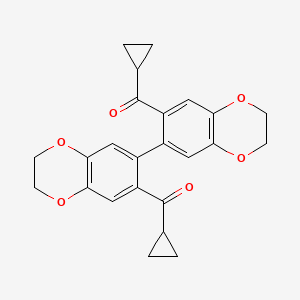

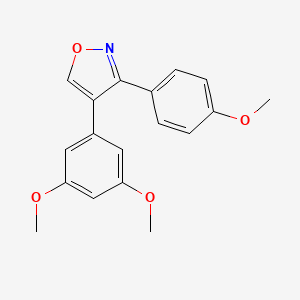

Molekularformel |

C12H13N5O2S |

|---|---|

Molekulargewicht |

291.33 g/mol |

IUPAC-Name |

3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine |

InChI |

InChI=1S/C12H13N5O2S/c1-18-8-4-3-7(5-9(8)19-2)11-14-15-12-17(11)16-10(13)6-20-12/h3-5H,6H2,1-2H3,(H2,13,16) |

InChI-Schlüssel |

ZNIAPSJLOLTTED-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(CS3)N)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide](/img/structure/B11052573.png)

![Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)-](/img/structure/B11052576.png)

![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052592.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B11052595.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11052599.png)

![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11052605.png)

![3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11052607.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052610.png)

![Benzoic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-, ethyl ester](/img/structure/B11052612.png)

![3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052625.png)

![8-chloro-7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11052630.png)

![Benzyl 7-(3-chlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11052637.png)